Cas no 869942-32-5 (6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile)

6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile 化学的及び物理的性質
名前と識別子
-
- 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile
- 6-(difluoromethyl)-2-hydroxy-4-methylnicotinonitrile(SALTDATA: FREE)
- 6-DIFLUOROMETHYL-2-HYDROXY-4-METHYL-NICOTINONITRILE
- 869942-32-5
- 6-(difluoromethyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile
- ZVISEAWMQRQWBH-UHFFFAOYSA-N
- DTXSID20426889
- LS-01716
- MFCD04967408
- AKOS000306132
- AKOS030253976
- SB85490
- 6-(DIFLUOROMETHYL)-2-HYDROXY-4-METHYL-3-PYRIDYL CYANIDE
- CS-0322210
- 6-(difluoromethyl)-2-hydroxy-4-methylpyridine-3-carbonitrile
- ALBB-004612
- STK349324
-
- MDL: MFCD04967408
- インチ: InChI=1S/C8H6F2N2O/c1-4-2-6(7(9)10)12-8(13)5(4)3-11/h2,7H,1H3,(H,12,13)
- InChIKey: ZVISEAWMQRQWBH-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=NC(=C1C#N)O)C(F)F
計算された属性
- せいみつぶんしりょう: 184.04481914g/mol
- どういたいしつりょう: 184.04481914g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 360
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 52.9Ų
6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM115500-25g |
6-(difluoromethyl)-2-hydroxy-4-methylnicotinonitrile |
869942-32-5 | 95% | 25g |
$2100 | 2021-08-06 | |
Chemenu | CM115500-5g |
6-(difluoromethyl)-2-hydroxy-4-methylnicotinonitrile |
869942-32-5 | 95% | 5g |
$*** | 2023-05-29 | |
Fluorochem | 025330-5g |
6-Difluoromethyl-2-hydroxy-4-methyl-nicotinonitrile |
869942-32-5 | 95% | 5g |
£167.00 | 2022-03-01 | |
Alichem | A029046339-500mg |
3-Cyano-6-(difluoromethyl)-2-hydroxy-4-methylpyridine |
869942-32-5 | 97% | 500mg |
$1727.80 | 2023-08-31 | |
BAI LING WEI Technology Co., Ltd. | J20F025330-1g |
6-Difluoromethyl-2-hydroxy-4-methyl-nicotinonitrile |
869942-32-5 | 0.95 | 1g |
¥1738 | 2023-11-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392880-5g |
6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile |
869942-32-5 | 95+% | 5g |
¥3637.00 | 2024-04-27 | |
1PlusChem | 1P008EFH-1g |
6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile |
869942-32-5 | 95% | 1g |
$101.00 | 2025-03-11 | |
TRC | D445318-500mg |
6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile |
869942-32-5 | 500mg |
$ 80.00 | 2022-06-05 | ||
Alichem | A029046339-1g |
3-Cyano-6-(difluoromethyl)-2-hydroxy-4-methylpyridine |
869942-32-5 | 97% | 1g |
$3099.20 | 2023-08-31 | |
TRC | D445318-50mg |
6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile |
869942-32-5 | 50mg |
$ 50.00 | 2022-06-05 |
6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile 関連文献
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1. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrileに関する追加情報
Introduction to 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile (CAS No. 869942-32-5) in Modern Chemical and Pharmaceutical Research
6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile, identified by the chemical identifier CAS No. 869942-32-5, is a compound of significant interest in the field of pharmaceutical and agrochemical research. This heterocyclic nitrile derivative exhibits a unique structural framework that has garnered attention for its potential biological activities and mechanistic insights into enzyme inhibition. The presence of both difluoromethyl and hydroxy substituents, along with the characteristic nicotinonitrile core, imparts distinct electronic and steric properties, making it a valuable scaffold for medicinal chemistry exploration.
The compound's molecular structure, featuring a pyridine ring with additional functional groups, positions it as a candidate for further investigation in drug discovery pipelines. Specifically, the difluoromethyl group is known to enhance metabolic stability and binding affinity, while the hydroxy moiety can participate in hydrogen bonding interactions, crucial for receptor binding. These features are particularly relevant in the development of small-molecule inhibitors targeting therapeutic pathways.
Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic properties of such compounds. Studies utilizing molecular docking simulations have suggested that 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile may interact with enzymes involved in metabolic disorders and inflammatory responses. The electron-withdrawing nature of the nitrile group, combined with the electron-donating effects of the hydroxy substituent, creates a balance that could facilitate selective binding to biological targets.
In vitro studies have begun to elucidate the potential bioactivity of this compound. Initial experiments indicate that it may exhibit inhibitory effects on certain enzymes implicated in cancer progression and neurodegenerative diseases. The difluoromethyl group's role in stabilizing transition states during enzyme-substrate interactions has been highlighted as a key factor in its observed potency. Furthermore, the structural flexibility provided by the methylene bridge between the pyridine ring and the nitrile group allows for conformational adjustments that could improve binding affinity.
The synthesis of 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile presents an interesting challenge due to its multi-functionalized nature. Advanced synthetic methodologies, including cross-coupling reactions and nucleophilic substitutions, have been employed to construct its core structure efficiently. The integration of fluorine atoms into organic molecules remains a cornerstone of modern pharmaceutical synthesis, and this compound exemplifies how strategic placement of fluorine can modulate bioactivity.
As research progresses, the integration of machine learning models into drug discovery workflows has accelerated the identification of promising candidates like 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile. These models can predict physicochemical properties and biological responses with increasing accuracy, reducing the time required for experimental validation. Such computational tools are particularly valuable when dealing with complex molecules like this one, where multiple substituents influence overall activity.
The agrochemical sector has also shown interest in derivatives of nicotinonitrile due to their potential as pesticides or plant growth regulators. While not directly applicable to 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile, related compounds have demonstrated efficacy in controlling resistant strains of weeds and insects. The structural motifs present in this compound may inspire future generations of agrochemicals designed to address ecological challenges without compromising environmental safety.
Future directions for research on 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile include exploring its derivatives to optimize bioactivity profiles. By modifying substituents or altering functional groups, researchers can fine-tune properties such as solubility, bioavailability, and target specificity. The growing emphasis on personalized medicine further underscores the importance of developing versatile scaffolds like this one for tailored therapeutic approaches.
The intersection of organic chemistry with biotechnology continues to drive innovation in how we approach disease treatment. Compounds like 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile serve as building blocks for understanding fundamental biochemical processes and designing molecules that interact selectively with disease-causing pathways. As our knowledge expands into genomics and proteomics, small molecules such as this one will play an increasingly critical role in therapeutic interventions.
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